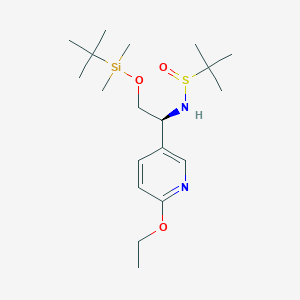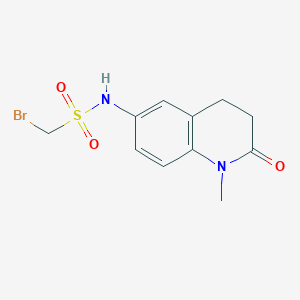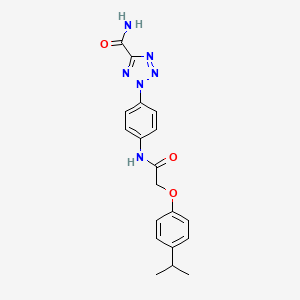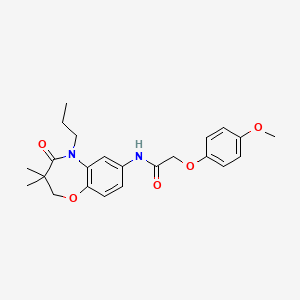![molecular formula C18H20FN5O B2467983 1-[1-(5-氟-6-苯基嘧啶-4-基)氮杂环丁烷-3-基]-1-甲基-3-丙-2-烯基脲 CAS No. 2380080-36-2](/img/structure/B2467983.png)
1-[1-(5-氟-6-苯基嘧啶-4-基)氮杂环丁烷-3-基]-1-甲基-3-丙-2-烯基脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methyl-3-(prop-2-en-1-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a fluoro and phenyl group, an azetidine ring, and a urea moiety
科学研究应用
1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methyl-3-(prop-2-en-1-yl)urea has been explored for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Used in the development of novel materials and as a catalyst in certain chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methyl-3-(prop-2-en-1-yl)urea typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 5-fluoro-6-phenylpyrimidine-4-carboxylic acid and suitable amines.
Azetidine Ring Formation: The azetidine ring is introduced via cyclization reactions involving suitable intermediates.
Urea Formation: The final step involves the reaction of the azetidine derivative with isocyanates or carbamates to form the urea moiety.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the urea moiety, resulting in the formation of reduced analogs.
Substitution: The fluoro group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or other peroxides.
Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Reduced pyrimidine or urea analogs.
Substitution: Substituted pyrimidine derivatives.
作用机制
The mechanism of action of 1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methyl-3-(prop-2-en-1-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and biological context.
相似化合物的比较
- 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-(1,3,4-oxadiazol-2-ylmethyl)azetidin-3-amine
- 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-(1,3,4-thiadiazol-2-ylmethyl)azetidin-3-amine
Comparison:
- Structural Differences: The presence of different substituents on the azetidine ring or variations in the urea moiety.
- Chemical Properties: Differences in reactivity, stability, and solubility.
- Biological Activities: Variations in their biological activities and therapeutic potential, depending on the specific substituents and functional groups.
1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methyl-3-(prop-2-en-1-yl)urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methyl-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O/c1-3-9-20-18(25)23(2)14-10-24(11-14)17-15(19)16(21-12-22-17)13-7-5-4-6-8-13/h3-8,12,14H,1,9-11H2,2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJFFVPITXLENB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=NC(=C2F)C3=CC=CC=C3)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2467908.png)
![2-Chloro-N-spiro[3,4-dihydrochromene-2,3'-oxolane]-4-ylacetamide](/img/structure/B2467909.png)
![3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2467911.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)pivalamide](/img/structure/B2467912.png)

![[(1S,3R)-3-aminocyclopentyl]methanesulfonyl fluoride hydrochloride](/img/new.no-structure.jpg)
![3-(2-methoxyethyl)-6-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2467916.png)
![Tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate](/img/structure/B2467917.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide](/img/structure/B2467918.png)

![2-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B2467920.png)
![N-cyclopentyl-2-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2467921.png)
